N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,13-4-3-6-16-12-13)19-9-11-20-10-8-18-15(20)14-5-1-2-7-17-14/h1-8,10,12,19H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAZSOIDQUULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step reactions. One common approach includes the condensation of pyridine-2-carbaldehyde with 1H-imidazole-1-ethanol, followed by sulfonation with pyridine-3-sulfonyl chloride under basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide as an anticancer agent. For instance, a series of pyridine-based compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The compound exhibited significant inhibition against HeLa cells with an IC50 value of 57.01 ± 1.5 µM, indicating promising anticancer properties .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression. A study demonstrated that derivatives containing sulfonamide functionalities showed enhanced inhibition of mammalian lipoxygenases (ALOX15), which are implicated in inflammatory processes and cancer . The structure-activity relationship (SAR) indicated that modifications to the imidazole and pyridine rings could lead to improved inhibitory potency.
Targeting Protein Interactions
This compound has been utilized in studies focusing on protein-protein interactions. The compound's ability to disrupt specific binding sites on proteins makes it a valuable tool in understanding cellular signaling pathways . For example, it was shown to target ERK substrate docking sites selectively, leading to potential therapeutic applications in treating diseases linked to aberrant signaling pathways .
Synthesis of Functionalized Polymers
In materials science, the compound serves as a precursor for synthesizing functionalized polymers with tailored properties. The incorporation of pyridine and imidazole moieties into polymer backbones has been reported to enhance thermal stability and mechanical strength . These materials are being explored for use in drug delivery systems and as scaffolds in tissue engineering.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogues include carboxamide derivatives, nitrofuran-linked compounds, and trifluoromethyl-substituted heterocycles. Key comparisons are summarized below:
Pharmacokinetic and Physicochemical Properties
- Solubility : The sulfonamide group in the target compound likely improves aqueous solubility compared to carboxamide analogues (e.g., Compound 41), which exhibit higher lipophilicity due to trifluoromethyl and pyrrole groups .
- Metabolic Stability : Imidazole-containing compounds (e.g., Compounds 2, 3) are prone to CYP450-mediated oxidation, whereas the pyridine-sulfonamide scaffold may reduce metabolic clearance .
- Binding Affinity : Molecular docking studies suggest that the dual pyridine rings in the target compound enhance π-π stacking interactions with kinase ATP-binding pockets, similar to trifluoromethylpyridine derivatives (Compound 41) .
Biological Activity
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₄N₄O₂S
- Molecular Weight : 286.33 g/mol
- CAS Number : 86266106
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition :
- Antibacterial Properties :
- Apoptosis Induction :
- Pharmacokinetic Properties :
Case Study 1: Carbonic Anhydrase Inhibition
A study focused on the synthesis of new benzenesulfonamides revealed that compounds structurally related to this compound exhibited potent inhibition of CA IX with selectivity over CA II. The study highlighted the importance of structural modifications in enhancing enzyme selectivity and potency.
| Compound | IC50 (CA IX) | IC50 (CA II) | Selectivity Ratio |
|---|---|---|---|
| Compound 4e | 10.93 nM | 1.55 μM | 142.5 |
| Compound 4g | 15.76 nM | 3.92 μM | 248.5 |
| Compound 4h | 25.06 nM | 2.45 μM | 98.0 |
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial efficacy of various sulfonamide derivatives against common bacterial pathogens. The results indicated that certain compounds inhibited bacterial growth effectively, suggesting their potential use as antimicrobial agents.
| Compound | % Inhibition at 50 μg/mL |
|---|---|
| Compound A | 80.69% (S. aureus) |
| Compound B | 69.74% (S. aureus) |
| Compound C | 77.52% (K. pneumoniae) |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : By binding to the active site of carbonic anhydrases, it disrupts the normal enzymatic function necessary for tumor growth and proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation in cancer cells.
Q & A
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core Formation | Pyridine-2-carbaldehyde, HCl, reflux | ~60% | |
| Sulfonamide Coupling | 3-Picoline, N-arylsulfilimine catalyst, RT | 70–85% |
Basic: How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?
Q. Answer :
- ¹H NMR : Assign peaks using chemical shifts and splitting patterns. For example:
- X-ray Crystallography : Refine data using SHELX programs (e.g., SHELXL for small-molecule refinement). Key metrics:
Q. Example NMR Data from Analogues :
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyridin-3-yl | 8.63 (s, 1H) | Singlet | |
| Imidazole NH | 11.55 (s, 1H) | Broad |
Advanced: How can computational methods like DFT resolve electronic properties of this compound?
Q. Answer :
Geometry Optimization : Use Gaussian09 or ORCA with B3LYP/6-31G(d) basis set to minimize energy.
Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For imidazole-pyridine systems, gaps typically range 4.5–5.5 eV, indicating moderate electrophilicity .
Charge Distribution : Map electrostatic potentials to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen-bond acceptor) .
Q. Key DFT Findings for Analogues :
| Property | Value | Implication | Reference |
|---|---|---|---|
| HOMO (eV) | -6.2 | High electron-donating capacity | |
| LUMO (eV) | -1.7 | Susceptibility to nucleophilic attack |
Advanced: How to resolve contradictions between crystallographic and spectroscopic data?
Q. Answer :
- Scenario : Discrepancy in NH proton position (X-ray vs. NMR).
- Methodology :
- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static solid-state packing. Use variable-temperature NMR to assess rotational barriers of the ethyl linker .
- Hydrogen Bonding : Compare X-ray-derived hydrogen-bond distances (e.g., N–H···O=S=O, ~2.8 Å) with NMR NOE effects to confirm intramolecular interactions .
- DFT Validation : Simulate solid-state and solution environments to reconcile differences .
Advanced: What catalytic strategies improve sulfonamide bond formation?
Q. Answer :
- Base Selection : 3-Picoline outperforms traditional bases (e.g., Et₃N) due to its steric profile, reducing side reactions (e.g., sulfonyl chloride hydrolysis) .
- Catalyst Optimization : N-Arylsulfilimine compounds (1–6 mol%) accelerate coupling by stabilizing transition states.
- Reaction Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) to track progress and minimize over-reaction .
Q. Optimized Conditions :
| Parameter | Optimal Value | Impact |
|---|---|---|
| Catalyst Loading | 5 mol% | 85% yield |
| Temperature | 25°C | Avoids decomposition |
Basic: What are critical considerations for reaction workup and purification?
Q. Answer :
Quenching : Add saturated NaHCO₃ to neutralize excess sulfonyl chloride.
Extraction : Use CH₂Cl₂ (3 × 50 mL) to isolate the product from aqueous layers .
Chromatography : Employ gradient elution (hexane → EtOAc) to separate regioisomers.
Crystallization : Use ethanol/water (3:1) to obtain needle-shaped crystals suitable for X-ray analysis .
Advanced: How to address regioselectivity in imidazole-pyridine core synthesis?
Q. Answer :
- Directing Groups : Introduce a nitro or methoxy group at the pyridine 4-position to steer cyclization toward the desired imidazole C-2 position .
- Metal Catalysis : Use CuI (10 mol%) in DMF at 120°C to promote selective C–N bond formation .
- Kinetic Control : Short reaction times (≤2 hr) prevent thermodynamic isomerization .
Q. Regioselectivity Data :
| Condition | Ratio (Desired:Undesired) |
|---|---|
| CuI, DMF, 120°C | 9:1 |
| No catalyst | 3:1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
